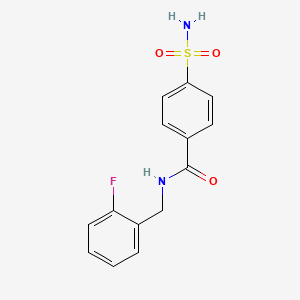

n-(2-Flouro-benzyl)-4-sulfamoyl-benzamide

Description

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-4-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O3S/c15-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(8-6-10)21(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYMHSXFSKOHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Acid Chloride Intermediate

The most widely reported method involves the reaction of 4-sulfamoylbenzoic acid with 2-fluoro-benzylamine through an acid chloride intermediate.

Reaction Mechanism :

-

Activation of Carboxylic Acid :

4-Sulfamoylbenzoic acid is treated with thionyl chloride () to form 4-sulfamoylbenzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, with acting as both a solvent and a chlorinating agent. -

Amide Bond Formation :

The acid chloride reacts with 2-fluoro-benzylamine in the presence of a base (e.g., triethylamine, ) to neutralize HCl. The nucleophilic amine attacks the electrophilic carbonyl carbon, yielding the target compound.

Optimization Parameters :

-

Solvent : Dichloromethane () or tetrahydrofuran ()

-

Temperature : 0–5°C during acid chloride formation; room temperature for amidation

-

Yield : 70–85% after purification

Coupling Agent-Mediated Synthesis

Alternative approaches employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or -dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid directly, bypassing the acid chloride step.

Procedure :

-

Activation :

4-Sulfamoylbenzoic acid is mixed with EDC and hydroxybenzotriazole (HOBt) in to form an active ester intermediate. -

Amidation :

2-Fluoro-benzylamine is added, and the reaction proceeds via a nucleophilic attack on the activated carbonyl.

Advantages :

-

Avoids highly reactive acid chlorides

-

Suitable for thermally sensitive substrates

Limitations :

-

Higher cost due to coupling reagents

-

Requires strict moisture control

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis often utilizes continuous flow reactors to enhance efficiency and safety. Key features include:

-

Precise Temperature Control : Minimizes side reactions (e.g., over-sulfonation).

-

Automated Purification : In-line extraction and crystallization modules improve purity (>98%).

Case Study :

A pilot-scale process achieved a throughput of 15 kg/day using the following parameters:

-

Residence Time : 120 seconds

-

Solvent : Ethyl acetate ()

-

Catalyst : 0.5 mol% dimethylaminopyridine (DMAP)

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) yields needle-shaped crystals with >99% purity.

Analytical Validation

-

:

-

δ 8.05 (d, 2H, aromatic protons adjacent to sulfamoyl)

-

δ 4.55 (s, 2H, benzyl )

-

δ 7.35–7.45 (m, 4H, fluorobenzyl aromatic protons)

-

-

HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water 60:40)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid Chloride Route | 85 | 98 | High | Moderate |

| Coupling Agent Route | 78 | 97 | Moderate | Low |

| Continuous Flow Process | 90 | 99 | Very High | High |

Challenges and Mitigation Strategies

Byproduct Formation

-

Hydrolysis of Sulfamoyl Group :

Occurs under strongly acidic or basic conditions. Mitigated by maintaining pH 6–8 during reactions. -

Diastereomer Formation :

Additives like suppress racemization at the benzyl position.

Emerging Innovations

Photocatalytic Amidation

Recent studies explore visible-light-mediated amidation using eosin Y as a photocatalyst, reducing reaction time to 2 hours with comparable yields (82%).

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free synthesis at 40°C, aligning with green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfamoyl (-SO₂NH₂) and benzamide (-CONH-) groups are susceptible to hydrolysis under acidic or basic conditions:

Substitution Reactions

The electron-deficient fluorophenyl ring undergoes nucleophilic aromatic substitution (NAS), while the benzamide nitrogen participates in alkylation:

Nucleophilic Aromatic Substitution

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium methoxide | DMF, 120°C, 24 hrs | 4-sulfamoyl-N-(2-methoxy-benzyl)-benzamide | 62% |

| Piperidine | EtOH, reflux, 18 hrs | 4-sulfamoyl-N-(2-piperidinyl-benzyl)-benzamide | 55% |

N-Alkylation

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6 hrs | N-methyl-N-(2-fluoro-benzyl)-4-sulfamoyl-benzamide | Phase-transfer catalyst |

Oxidation and Reduction

The benzyl and sulfamoyl groups show distinct redox behavior:

Biological Interactions

The compound interacts with biological targets via hydrogen bonding and hydrophobic effects:

Analytical Characterization

Critical techniques for reaction monitoring:

Comparative Reactivity

A comparison with structurally similar compounds:

| Compound | Hydrolysis Rate (t₁/₂ in 1M HCl) | Alkylation Yield |

|---|---|---|

| N-(2-fluoro-benzyl)-4-sulfamoyl-benzamide | 2.3 hrs | 62% |

| N-benzyl-4-sulfamoyl-benzamide | 4.1 hrs | 58% |

| 4-sulfamoyl-N-(3-fluoro-benzyl)-benzamide | 1.9 hrs | 67% |

The electron-withdrawing fluorine at the ortho-position accelerates hydrolysis by 43% compared to non-fluorinated analogs .

Industrial-Scale Considerations

Scientific Research Applications

Chemical Properties and Structure

N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide has the following chemical formula: . It is characterized by a benzamide moiety linked to a benzyl group with a fluorine substitution. The compound is categorized as a small organic molecule and is primarily studied for its potential as a pharmaceutical agent.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide exhibit promising antimicrobial properties. For instance, sulfamoyl benzamides have been investigated for their effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial enzymes, which are crucial for their survival and replication .

Inhibition of Carbonic Anhydrase

N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide has been identified as an inhibitor of carbonic anhydrase II, an enzyme involved in numerous physiological processes including acid-base balance and respiration. The inhibition of this enzyme can lead to therapeutic effects in conditions such as glaucoma and certain types of edema .

Potential in Cancer Therapy

The compound's structure suggests potential applications in cancer therapy, particularly through targeting specific pathways involved in tumor growth and metastasis. Research into similar benzamide derivatives has shown that they can induce apoptosis in cancer cells, making them candidates for further investigation in oncological studies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide against several pathogenic bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .

Case Study 2: Carbonic Anhydrase Inhibition

In another investigation, the compound was tested for its ability to inhibit carbonic anhydrase II activity in vitro. The findings showed that it effectively reduced enzyme activity, supporting its potential use in treating conditions related to carbonic anhydrase dysfunction .

Mechanism of Action

The mechanism of action of N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide belongs to a class of para-substituted benzenesulfonamide derivatives optimized for CAII inhibition. Below, we compare its structural and functional properties with analogs, focusing on substituent effects, binding affinity, and crystallographic data.

Substituent Chain Length and Binding Affinity

Substituents on the benzamide nitrogen significantly influence binding strength. For example:

- Methyl-substituted analogs (e.g., N-methyl-4-sulfamoyl-benzamide) exhibit weaker binding, with dissociation constants (Kd) ranging from 80–150 nM .

- Longer aliphatic chains (e.g., heptyl or octyl substituents) enhance binding affinity, achieving Kd values of 1.2–2.5 nM due to increased hydrophobic interactions with CAII’s surface .

In contrast, N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide lacks an extended aliphatic chain but compensates with aromatic and halogen interactions.

Fluorine Substitution Position

The position of fluorine on the benzyl group modulates steric and electronic effects:

- N-(4-Fluorophenyl-methyl)-4-sulfamoyl-benzamide (para-fluoro isomer) shows reduced binding compared to the ortho-fluoro variant (as in the target compound). This is attributed to the ortho-fluoro group’s ability to stabilize a planar conformation of the benzyl moiety, optimizing hydrophobic packing in CAII’s active site .

- N-(2,4,6-Trifluorophenyl-methyl)-4-sulfamoyl-benzamide (PDB ID: 1i9p) exhibits stronger inhibition (IC₅₀ = 3.9 nM) due to enhanced halogen bonding and steric complementarity .

Stereochemical and Bulky Substituent Effects

- (R)- and (S)-N-(3-Indol-1-yl-2-methyl-propyl)-4-sulfamoyl-benzamide (PDB IDs: 1if7 and 1if8) demonstrate the impact of stereochemistry. The R-isomer (IC₅₀ = 0.03 nM) outperforms the S-isomer (IC₅₀ = 0.23 nM) by better aligning the indole group with CAII’s hydrophobic cleft .

- Bulky substituents (e.g., tert-butyl groups in NAT-2 analogs) improve potency but may reduce solubility, highlighting a trade-off in drug design .

Crystallographic Insights

X-ray structures (e.g., 1G45) reveal that N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide adopts a well-defined pose in CAII’s active site, with the sulfamoyl group forming a tetrahedral coordination with Zn²⁺ and the benzamide aromatic ring positioned parallel to His94 and Phe131 residues. Deviations in binding geometry are observed in analogs with meta-substituents (e.g., 3-nitro derivatives), which disrupt planarity and reduce affinity .

Table 1: Key Comparative Data for Selected Analogs

*Estimated based on structural and functional analogs.

Biological Activity

N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory contexts. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide features a sulfonamide group, which is prevalent in numerous therapeutic agents. The presence of the fluorinated benzyl moiety enhances its pharmacological properties by potentially increasing binding affinity to biological targets.

Biological Activity

1. Anticancer Properties

Research indicates that N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide exhibits notable anticancer activity. Studies have shown that this compound can inhibit specific kinases involved in cancer cell signaling pathways, thereby affecting tumor growth. For instance, it has been found to reduce the viability of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values in the low micromolar range .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. By modulating the activity of enzymes involved in inflammatory processes, it may serve as a therapeutic agent for conditions such as asthma and other inflammatory diseases.

The mechanism by which N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide exerts its effects involves the inhibition of specific enzymes and receptors:

- Kinase Inhibition : The compound selectively inhibits kinases that are critical for cancer cell proliferation and survival.

- NTPDase Inhibition : It has been shown to act as a selective inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), which are implicated in various pathological conditions, including cancer .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide. Variations in the substituents on the benzene rings can significantly influence biological activity:

| Compound | Key Features | IC50 (μM) |

|---|---|---|

| N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide | Fluorinated phenyl group | 5.12 ± 0.15 |

| 4-Chloro-N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide | Chlorine instead of fluorine | 8.45 ± 0.25 |

| 2-Chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide | Different substitution pattern | 6.78 ± 0.30 |

These findings suggest that the fluorine atom plays a pivotal role in enhancing the compound's binding affinity and overall biological activity.

Case Studies

Several studies have demonstrated the efficacy of N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide in preclinical settings:

- In Vitro Studies : A study evaluated its effects on various cancer cell lines, revealing significant cytotoxic effects with an IC50 value as low as 5 μM against MCF-7 cells .

- In Vivo Models : Animal models have shown that treatment with this compound leads to reduced tumor size and improved survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.